

An In-depth Technical Guide to 3,6-Dichloropyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carbonitrile

Cat. No.: B1313932

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This technical guide provides a comprehensive overview of **3,6-Dichloropyridazine-4-carbonitrile**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The document details its chemical identity, physicochemical properties, a known synthesis protocol, and its significance as a chemical intermediate.

Chemical Identity and Structure

The nomenclature and structural details of the compound are fundamental for its identification and characterization in a research setting.

- IUPAC Name: **3,6-dichloropyridazine-4-carbonitrile**[\[1\]](#)
- CAS Number: 35857-93-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₅HCl₂N₃[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The two-dimensional structure of **3,6-Dichloropyridazine-4-carbonitrile** is presented below:

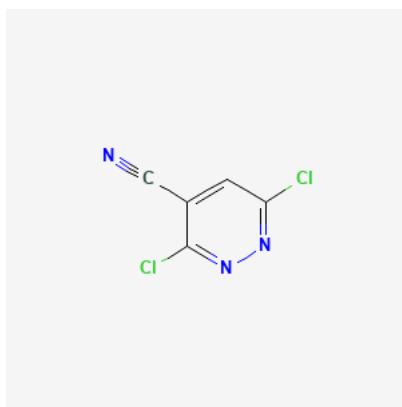


Figure 1: 2D molecular structure of **3,6-Dichloropyridazine-4-carbonitrile**.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is crucial for experimental design, including solubility and reaction condition considerations. The data presented below has been aggregated from various chemical databases.

Property	Value	Source
Molecular Weight	173.98 g/mol	[1] [2]
Monoisotopic Mass	172.9547524 Da	[1] [6]
Melting Point	105-106 °C	[2] [8]
Boiling Point (Predicted)	360.8 ± 37.0 °C	[8]
Density (Predicted)	1.60 ± 0.1 g/cm ³	[8]
XLogP3	1.5	[2] [6]
Topological Polar Surface Area	49.6 Å ²	[1] [2]
pKa (Predicted)	-4.95 ± 0.10	[8]
Appearance	Light yellow solid / Powder	[2] [8]

Synthesis Protocol

The synthesis of **3,6-Dichloropyridazine-4-carbonitrile** is a key process for its utilization in further chemical research and development. A documented experimental procedure is detailed

below.

Reaction: Dehydration of 3,6-dichloropyridazine-4-carboxamide to **3,6-Dichloropyridazine-4-carbonitrile**.

Materials and Reagents:

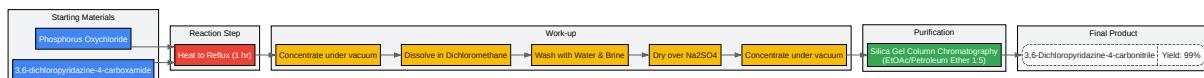
- 3,6-dichloropyridazine-4-carboxamide (5.7 g, 29.69 mmol)
- Phosphorus oxychloride (50 mL)
- Dichloromethane
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel
- Ethyl acetate
- Petroleum ether

Procedure:

- A mixture of 3,6-dichloropyridazine-4-carboxamide (1.00 equivalent) and phosphorus oxychloride is heated to reflux for 1 hour.[\[2\]](#)
- The resulting mixture is concentrated under vacuum to remove excess phosphorus oxychloride.[\[2\]](#)
- The residue is dissolved in dichloromethane.[\[2\]](#)
- The organic solution is washed sequentially with water and brine.[\[2\]](#)
- The washed solution is dried over anhydrous sodium sulfate.[\[2\]](#)

- The solvent is removed by concentration under vacuum.[2]
- The crude product is purified by silica gel column chromatography, eluting with a 1:5 mixture of ethyl acetate and petroleum ether.[2]
- This procedure yields the title compound as a light yellow solid (5.1 g, 99% yield).[2]

The workflow for this synthesis is illustrated in the diagram below.



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Synthesis workflow for **3,6-Dichloropyridazine-4-carbonitrile**.

Applications in Research and Development

3,6-Dichloropyridazine-4-carbonitrile serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds.[9] The presence of two chlorine atoms and a nitrile group on the pyridazine ring provides multiple reactive sites for further functionalization. The dichloropyridazine core is a known pharmacophore, and its derivatives are investigated for various biological activities.[10] This compound is often used as an intermediate in the synthesis of more complex molecules, including those classified as protein degrader building blocks.[4][8] The reactivity of the chloro substitutions allows for nucleophilic substitution reactions, enabling the introduction of diverse functionalities to the pyridazine scaffold.[9]

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